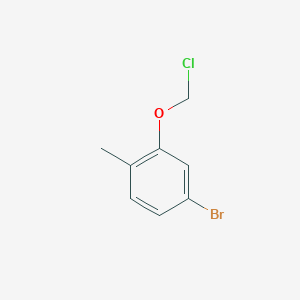

4-Bromo-2-(chloromethoxy)-1-methylbenzene

Description

Significance of Aryl Halides in Contemporary Synthetic Strategies

Aryl halides are organic compounds where a halogen atom is directly bonded to an aromatic ring. fiveable.me These structures are of paramount importance in modern organic chemistry, serving as versatile intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. fiveable.mefiveable.me Their utility stems from the reactivity of the carbon-halogen bond, which can participate in a variety of transformative reactions. fiveable.me

The stability conferred by the aromatic system makes aryl halides generally less reactive towards simple nucleophilic substitution compared to their aliphatic counterparts. fiveable.me However, this characteristic allows for highly selective activation using transition metal catalysts, most notably palladium. fiveable.me This has led to the development of powerful carbon-carbon bond-forming reactions, such as the Suzuki, Heck, and Negishi cross-coupling reactions. fiveable.mechemsrc.com The choice of halogen (I, Br, Cl) significantly influences reactivity, with iodine being the most reactive and chlorine requiring more forcing conditions. fiveable.me This differential reactivity is a key tool for chemists in designing multi-step synthetic pathways. Aryl halides are not just synthetic intermediates; they are also found in various industrial products like pesticides, herbicides, and fungicides. libretexts.orgtaylorandfrancis.com

Importance of α-Haloethers in Mechanistic and Methodological Chemical Transformations

α-Haloethers are a class of organic compounds characterized by a halogen atom attached to a carbon atom that is also bonded to an ether oxygen. These compounds are known for their high reactivity, which makes them valuable but also requires careful handling. proquest.com The halogen in an α-haloether is significantly more labile than in a typical alkyl halide because the adjacent oxygen atom can stabilize the resulting carbocation intermediate through resonance. proquest.com

This high reactivity makes them potent alkylating agents. wikipedia.org A primary application of α-haloethers, such as chloromethyl methyl ether (MOM-Cl), is in the protection of alcohol functional groups. researchgate.net The methoxymethyl (MOM) group is easily introduced and is stable to a variety of reaction conditions, yet it can be removed when needed. Beyond their role as protecting group precursors, α-haloethers are involved in forming carbon-carbon bonds. researchgate.net They can react with a range of nucleophiles, including enolates and Grignard reagents, to introduce new functional groups into a molecule. proquest.com Their rapid hydrolysis means they are typically used in non-aqueous conditions. proquest.com The study of α-haloethers provides insight into reaction mechanisms involving oxocarbenium ion intermediates, which are central to many transformations in carbohydrate chemistry and other areas of organic synthesis.

Structural Features and Core Research Context of 4-Bromo-2-(chloromethoxy)-1-methylbenzene

4-Bromo-2-(chloromethoxy)-1-methylbenzene is a halogenated aromatic compound that combines the structural features of both an aryl halide and an α-haloether. Its molecular structure consists of a benzene (B151609) ring substituted with a bromine atom, a methyl group, and a chloromethoxy group.

The specific arrangement of these substituents—a bromine atom at position 4, a chloromethoxy group at position 2, and a methyl group at position 1—creates a distinct electronic and steric environment on the aromatic ring. This unique substitution pattern makes it a specialized building block in organic synthesis. The aryl bromide moiety can participate in transition metal-catalyzed cross-coupling reactions, while the highly reactive chloromethoxy group can be used to introduce a methoxymethyl (MOM) ether, a common protecting group for alcohols, or act as an electrophile in Friedel-Crafts type reactions.

Table 1: Physicochemical Properties of 4-Bromo-2-(chloromethoxy)-1-methylbenzene

| Property | Value |

|---|---|

| CAS Number | 1695318-01-4 |

| Molecular Formula | C₈H₈BrClO |

| Molecular Weight | 235.51 g/mol |

| SMILES Code | CC1=CC=C(Br)C=C1OCCl |

Data sourced from BLD Pharm. bldpharm.com

Overview of Research Trajectories and Objectives Pertaining to the Chemical Compound

The research interest in 4-Bromo-2-(chloromethoxy)-1-methylbenzene lies primarily in its potential as a bifunctional intermediate for the synthesis of more complex molecules. The presence of two distinct reactive sites on a stable aromatic scaffold allows for sequential and selective chemical modifications.

Key Research Objectives:

Sequential Cross-Coupling and Substitution: A primary research trajectory involves utilizing the differential reactivity of the two halogen-containing groups. The aryl bromide can first undergo a palladium-catalyzed cross-coupling reaction to form a new carbon-carbon or carbon-heteroatom bond. Subsequently, the more labile chloromethoxy group can be used to react with a nucleophile, such as an alcohol, to form a protected phenol (B47542) derivative.

Synthesis of Polysubstituted Aromatic Compounds: This compound serves as a precursor for creating intricately substituted benzene derivatives. The specific ortho- and para-directing effects of the methyl and ether groups, combined with the reactivity of the bromo and chloromethoxy substituents, offer a strategic route to complex substitution patterns that might be difficult to achieve through other methods.

Intermediate for Biologically Active Molecules: While direct applications are not widely documented, compounds with similar structural motifs are intermediates in the synthesis of pharmaceuticals and agrochemicals. evitachem.com Research may be directed towards using 4-Bromo-2-(chloromethoxy)-1-methylbenzene as a key building block for novel compounds with potential biological activity. For instance, related aryl halide structures are used to prepare intermediates for drugs like dapagliflozin. google.com

The compound's utility is centered on its role as a versatile linker and scaffold, enabling the assembly of complex molecular architectures through controlled, stepwise synthetic operations.

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 4-Bromo-2-(chloromethoxy)-1-methylbenzene | 1695318-01-4 | C₈H₈BrClO |

| Chloromethyl methyl ether | 107-30-2 | C₂H₅ClO |

Structure

3D Structure

Properties

Molecular Formula |

C8H8BrClO |

|---|---|

Molecular Weight |

235.50 g/mol |

IUPAC Name |

4-bromo-2-(chloromethoxy)-1-methylbenzene |

InChI |

InChI=1S/C8H8BrClO/c1-6-2-3-7(9)4-8(6)11-5-10/h2-4H,5H2,1H3 |

InChI Key |

DRLNVSWSJGPOGH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)OCCl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2 Chloromethoxy 1 Methylbenzene

Precursor Synthesis and Aromatic Functionalization Pathways

The primary precursor for the synthesis of 4-bromo-2-(chloromethoxy)-1-methylbenzene is 4-bromo-3-methylphenol (B31395). The synthesis of this precursor begins with a suitable methylbenzene derivative, which is then regioselectively brominated.

Strategies for Methylbenzene Derivatives as Starting Materials

The most logical and cost-effective starting material for the synthesis of 4-bromo-3-methylphenol is m-cresol (B1676322) (3-methylphenol). The orientation of the methyl and hydroxyl groups on the benzene (B151609) ring in m-cresol directs the regioselective introduction of the bromine atom to the desired position. The hydroxyl group is a strongly activating ortho-, para-director, while the methyl group is a less activating ortho-, para-director. The position para to the strongly activating hydroxyl group and ortho to the methyl group is sterically accessible and electronically favored for electrophilic substitution.

Regioselective Introduction of the Bromine Substituent via Halogenation Techniques

The regioselective bromination of m-cresol is a critical step in the synthesis of the precursor 4-bromo-3-methylphenol. The goal is to introduce a single bromine atom at the C4 position, which is para to the hydroxyl group and ortho to the methyl group. Various brominating agents and reaction conditions have been explored to achieve high para-selectivity and avoid the formation of polybrominated byproducts. nih.gov

One common method involves the direct bromination of m-cresol using molecular bromine (Br₂) in a suitable solvent. chemicalbook.com The choice of solvent can significantly influence the selectivity of the reaction. mlsu.ac.in A general procedure for the synthesis of 4-bromo-3-methylphenol from m-cresol involves dissolving m-cresol in glacial acetic acid and then slowly adding bromine while maintaining a controlled temperature. chemicalbook.com

Table 1: Reaction Conditions for the Bromination of m-Cresol

| Reagent | Solvent | Temperature | Yield of 4-bromo-3-methylphenol | Reference |

| Bromine (Br₂) | Glacial Acetic Acid | 15 °C | 50% | chemicalbook.com |

| o-xylylene (B1219910) bis(triethylammonium tribromide) | Acetonitrile (B52724) | 20 °C | 96% | chemicalbook.com |

Another approach to enhance regioselectivity is the use of milder brominating agents or catalytic systems. For instance, the use of o-xylylene bis(triethylammonium tribromide) in acetonitrile has been reported to give a high yield of 4-bromo-3-methylphenol. chemicalbook.com Other methods for regioselective bromination of phenols include the use of N-bromosuccinimide (NBS) in the presence of a catalyst or in specific solvent systems. nih.gov The use of KBr with ZnAl–BrO₃⁻–layered double hydroxides as brominating reagents has also been shown to be effective for the para-selective monobromination of phenols. nih.gov

Formation of the Chloromethoxy Moiety

Once the precursor, 4-bromo-3-methylphenol, is synthesized, the next crucial step is the introduction of the chloromethoxy group at the hydroxyl position to form the final product, 4-bromo-2-(chloromethoxy)-1-methylbenzene. This transformation involves the formation of an α-chloroether.

Advanced Approaches for the Generation of α-Chloroethers from Precursors

The formation of α-chloroethers, such as the chloromethoxy group, can be achieved through various methods. A common and effective method for the synthesis of chloromethyl methyl ether (MOMCl) and other haloalkyl ethers involves the reaction of acetals with acid halides, catalyzed by zinc(II) salts. organic-chemistry.orgnih.gov This approach offers a rapid and high-yield synthesis, often allowing the direct use of the resulting haloalkyl ether solution in subsequent reactions, which minimizes handling of these potentially carcinogenic compounds. organic-chemistry.orgorgsyn.org

For the specific case of forming an aryl chloromethyl ether from a phenol (B47542), the reaction typically involves the use of formaldehyde (B43269) and hydrogen chloride.

Aromatic Chloromethylation: Mechanistic and Catalytic Considerations for Ethereal Linkages

Aromatic chloromethylation is a type of electrophilic aromatic substitution used to introduce a chloromethyl group onto an aromatic ring. The classic method for this transformation is the Blanc chloromethylation. wikipedia.org This reaction typically involves reacting an aromatic compound with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. wikipedia.orgdamascusuniversity.edu.sy The reaction proceeds through the formation of a hydroxymethyl cation or a related electrophilic species, which then attacks the aromatic ring. wikipedia.org

However, the direct C-chloromethylation of highly activated rings like phenols can be problematic, often leading to polymerization or the formation of diarylmethane byproducts. wikipedia.org For the synthesis of 4-bromo-2-(chloromethoxy)-1-methylbenzene, the target is O-alkylation to form an ether linkage, not C-alkylation of the aromatic ring.

The direct formation of an aryl chloromethyl ether from a phenol using a modified Blanc-type reaction is essentially an O-alkylation. This can be achieved by reacting the phenol with formaldehyde and hydrogen chloride. The mechanism involves the protonation of formaldehyde to form a highly electrophilic species, which is then attacked by the nucleophilic oxygen of the phenol. The resulting hydroxymethyl ether is then converted to the chloromethyl ether by reaction with HCl.

The Quelet reaction is a related process where a phenolic ether reacts with an aliphatic aldehyde and hydrogen chloride to yield an α-chloroalkyl derivative on the aromatic ring. wikipedia.org While this reaction also involves chloromethylation, it is a C-alkylation of a phenolic ether, not the O-alkylation of a phenol to form a chloromethyl ether.

A more direct and controlled method for the synthesis of aryl chloromethyl ethers from phenols involves reacting the phenol with a source of formaldehyde and hydrogen chloride. The reaction conditions need to be carefully controlled to favor the formation of the desired ether and minimize side reactions. The use of paraformaldehyde and gaseous hydrogen chloride in an appropriate solvent is a common approach.

Utilization of Chloromethyl Methyl Ether (MOMCl) and Related Haloalkyl Ether Reagents

The introduction of the chloromethoxy group is commonly achieved through the reaction of a suitable precursor, such as 4-bromo-2-methylphenol (B185452), with chloromethyl methyl ether (MOMCl) or a related haloalkyl ether reagent. This reaction, known as chloromethylation, is a fundamental method for forming chloromethoxy-substituted aromatic compounds. The synthesis typically begins with the bromination of toluene, followed by chloromethylation to yield 4-bromo-1-(chloromethyl)-2-methylbenzene. evitachem.com

Industrial approaches may commence with p-cresol (B1678582) derivatives. Electrophilic bromination of p-cresol occurs preferentially at the para position relative to the hydroxyl group. Subsequent methylation of the phenolic hydroxyl group yields 4-bromo-2-methylanisole, which can then be further functionalized. evitachem.com

Influence of Lewis Acid Catalysis and Reaction Conditions on Regioselectivity and Process Efficiency

Lewis acid catalysis plays a pivotal role in directing the regioselectivity and enhancing the efficiency of the synthesis. In the chloromethylation step, a Lewis acid catalyst such as zinc chloride is often employed to facilitate the reaction between the brominated intermediate and formaldehyde/hydrochloric acid. evitachem.com The choice of catalyst and reaction conditions, including temperature and solvent, significantly influences the outcome of the reaction, including the yield and the formation of isomers.

For instance, in related halogenation reactions of aromatic compounds, various Lewis acids like iron(III) chloride, zirconium(IV) chloride, and gold(III) chloride have been shown to activate halogenating agents, leading to high regioselectivity. researchgate.net Similarly, in Friedel-Crafts type reactions, which are mechanistically related to chloromethylation, Lewis acids like aluminum chloride are crucial for promoting the reaction. The conditions for these reactions, such as temperature, must be carefully controlled to prevent side reactions and ensure the desired product is obtained.

Optimization of Synthetic Pathways for Enhanced Yields and Purity

Optimizing the synthetic route to 4-bromo-2-(chloromethoxy)-1-methylbenzene is crucial for maximizing product yield and purity, which are critical factors for both laboratory research and potential industrial applications.

Strategies for Yield Enhancement and Reaction Completion

To enhance the yield, it is essential to drive the reaction to completion. This can be achieved by carefully controlling the stoichiometry of the reactants and the reaction time. For example, in the synthesis of a related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, the reaction progress is monitored, and the reaction is allowed to proceed for a sufficient duration to ensure completion. google.com The use of an appropriate solvent system is also critical. Dichloromethane is a common solvent for such reactions, and its ability to dissolve the reactants and facilitate the reaction contributes to higher yields. google.com

Control and Mitigation of Side Product Formation

The formation of side products is a common challenge in the synthesis of polysubstituted benzenes. libretexts.org In the case of 4-bromo-2-(chloromethoxy)-1-methylbenzene, potential side products could include isomers with different substitution patterns or products of further reaction. Careful selection of the starting materials and reaction conditions is paramount to minimize the formation of these impurities. For instance, starting with a precursor that already has the desired substitution pattern can prevent the formation of regioisomers. thieme-connect.de Additionally, controlling the temperature can prevent unwanted side reactions, such as the formation of N-acetyl impurities in related syntheses when acetonitrile is used as a solvent at elevated temperatures. google.com

Considerations for Laboratory Scale-Up and Potential Industrial Relevance

Scaling up the synthesis from a laboratory setting to an industrial scale presents several challenges. A process that is efficient and high-yielding on a small scale may not be directly translatable to a larger scale. Key considerations for scale-up include cost-effectiveness, safety, and the environmental impact of the reagents and solvents used. thieme-connect.de For industrial relevance, the development of a robust and scalable synthesis is critical. This involves optimizing the reaction conditions to be both efficient and economically viable. For example, a one-pot process for a similar compound was developed to circumvent the use of certain solvents that could lead to impurity formation, making the process more suitable for large-scale production. google.comgoogle.com

Chemical Reactivity and Transformation Studies of 4 Bromo 2 Chloromethoxy 1 Methylbenzene

Reactions Involving the Chloromethoxy Functional Group

The chloromethyl ether moiety is the principal site of reactivity in the molecule, readily participating in nucleophilic substitution and related transformations.

The chloromethoxy group is an excellent leaving group, making the benzylic-like carbon highly susceptible to nucleophilic attack. csbsju.edu These reactions are synthetically valuable for creating new carbon-oxygen, carbon-nitrogen, and carbon-carbon bonds.

4-Bromo-2-(chloromethoxy)-1-methylbenzene is expected to react readily with oxygen-centered nucleophiles. Alcohols and phenols react to form acetals, which are commonly used as protecting groups for the hydroxyl functionality due to their stability under various conditions and their susceptibility to cleavage under acidic conditions. Carboxylates react to form acyloxymethyl ethers.

Table 1: Representative Reactions with Oxygen-Centered Nucleophiles

| Nucleophile | Reagent Example | Product Structure | Product Name | Typical Conditions |

|---|---|---|---|---|

| Alcohol | Ethanol (CH₃CH₂OH) | 4-Bromo-2-(ethoxymethoxy)-1-methylbenzene | Base (e.g., pyridine, Et₃N), Aprotic Solvent (e.g., CH₂Cl₂) |

| Carboxylate | Sodium Acetate (B1210297) (CH₃COONa) | | (4-Bromo-2-methylphenoxy)methyl acetate | Polar Aprotic Solvent (e.g., DMF, Acetone) |

These reactions provide a pathway to introduce the 4-bromo-2-methylphenoxy)methyl moiety into molecules containing hydroxyl or carboxyl groups.

Nitrogen nucleophiles, such as primary and secondary amines, readily displace the chloride to form N,O-acetals or aminals. libretexts.org These reactions are crucial for synthesizing a variety of nitrogen-containing derivatives. Azide ions (N₃⁻) are also effective nucleophiles, yielding azidomethyl ethers, which are versatile precursors for synthesizing amines via reduction or for use in click chemistry.

Table 2: Representative Reactions with Nitrogen-Centered Nucleophiles

| Nucleophile | Reagent Example | Product Structure | Product Name | Typical Conditions |

|---|---|---|---|---|

| Amine | Diethylamine ((CH₃CH₂)₂NH) | N-((4-Bromo-2-methylphenoxy)methyl)-N-ethylethanamine | Aprotic Solvent, often with a non-nucleophilic base |

| Azide | Sodium Azide (NaN₃) | | 2-(Azidomethoxy)-4-bromo-1-methylbenzene | Polar Aprotic Solvent (e.g., DMSO, DMF) |

The formation of new carbon-carbon bonds can be achieved using various carbon-based nucleophiles. Organometallic reagents like Grignard reagents or organolithiums can react, although their high basicity can sometimes lead to side reactions. Softer nucleophiles, such as enolates derived from β-dicarbonyl compounds, are also effective for C-alkylation, leading to the formation of more complex carbon skeletons.

Table 3: Representative Reactions with Carbon-Centered Nucleophiles

| Nucleophile | Reagent Example | Product Structure | Product Name | Typical Conditions |

|---|---|---|---|---|

| Organometallic | Phenylmagnesium Bromide (PhMgBr) | 4-Bromo-2-(benzyloxy)-1-methylbenzene | Anhydrous Ether (e.g., THF, Et₂O), Low Temperature |

| Enolate | Sodium salt of Diethyl Malonate | | Diethyl 2-((4-bromo-2-methylphenoxy)methyl)malonate | Aprotic Solvent (e.g., THF, DMF) |

The nucleophilic substitution at the chloromethoxy carbon can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, with the operative pathway depending on the reaction conditions. masterorganicchemistry.comlibretexts.org

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs. libretexts.org This pathway is favored by strong nucleophiles and polar aprotic solvents. pressbooks.pub Given that the carbon is primary-like, the SN2 pathway is sterically accessible. utexas.edu

The SN1 mechanism involves a two-step process. libretexts.org The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. For 4-bromo-2-(chloromethoxy)-1-methylbenzene, the SN1 pathway is particularly viable because the adjacent oxygen atom can stabilize the resulting carbocation through resonance, forming a highly stable oxocarbenium ion. This stabilization significantly lowers the activation energy for carbocation formation. SN1 reactions are favored by weak nucleophiles and polar protic solvents, which can solvate both the leaving group and the carbocation intermediate. pressbooks.pub

Table 4: Comparison of SN1 and SN2 Pathways for 4-Bromo-2-(chloromethoxy)-1-methylbenzene

| Feature | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Mechanism | Two steps, via oxocarbenium ion intermediate | One concerted step |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Intermediate | Resonance-stabilized oxocarbenium ion | None (Transition state) |

| Favored by | Weak nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles (e.g., CN⁻, RS⁻, N₃⁻) |

| Solvent | Polar protic (e.g., Ethanol, Water) | Polar aprotic (e.g., Acetone, DMSO) |

| Stereochemistry | Racemization (if chiral center forms) | Inversion of configuration |

Due to the significant resonance stabilization of the oxocarbenium ion, many reactions of this compound likely proceed through a mechanism with substantial SN1 character, even under conditions that might typically favor SN2 for a primary halide.

The chloromethoxy group is sensitive to hydrolysis, typically yielding a hemiacetal that decomposes to an aldehyde (formaldehyde) and the corresponding alcohol (4-bromo-2-methylphenol). However, the functional group can be synthetically transformed into other valuable moieties.

Controlled Hydrolysis: Careful hydrolysis of 4-bromo-2-(chloromethoxy)-1-methylbenzene with water or aqueous base leads to the formation of 4-bromo-2-methylphenol (B185452) and formaldehyde (B43269). This reaction proceeds rapidly, often through an SN1 mechanism involving the oxocarbenium ion intermediate.

Transformation to an Aldehyde Derivative: While direct oxidation of the chloromethoxy group is not a standard procedure, it can be converted into a formyl group (-CHO) via a multi-step sequence. A common strategy involves a nucleophilic substitution followed by an oxidation step. For example, a Kornblum-type oxidation could be envisaged where the chloride is first displaced by dimethyl sulfoxide (B87167) (DMSO), followed by elimination induced by a mild base to yield the aldehyde, 4-bromo-2-formyl-1-methylbenzene (4-bromo-2-methylbenzaldehyde).

Transformation to an Alcohol Derivative: Conversion of the chloromethoxy group to a hydroxymethyl group (-CH₂OH) can be achieved through a substitution-reduction sequence. For instance, substitution with sodium acetate would yield (4-bromo-2-methylphenoxy)methyl acetate. Subsequent reduction of the ester functionality with a reducing agent like lithium aluminum hydride (LiAlH₄) would cleave the ester to produce 4-bromo-2-(hydroxymethyl)-1-methylbenzene. rsc.org This two-step process effectively converts the chloromethoxy group into a primary alcohol functionality.

Table 5: Summary of Compound Names

| Compound Name |

|---|

| 4-Bromo-2-(chloromethoxy)-1-methylbenzene |

| 4-bromo-2-methylphenol |

| Formaldehyde |

| Ethanol |

| 4-Bromo-2-(ethoxymethoxy)-1-methylbenzene |

| Pyridine |

| Triethylamine |

| Dichloromethane |

| Sodium Acetate |

| (4-Bromo-2-methylphenoxy)methyl acetate |

| Dimethylformamide (DMF) |

| Acetone |

| Diethylamine |

| N-((4-Bromo-2-methylphenoxy)methyl)-N-ethylethanamine |

| Sodium Azide |

| 2-(Azidomethoxy)-4-bromo-1-methylbenzene |

| Dimethyl sulfoxide (DMSO) |

| Phenylmagnesium Bromide |

| 4-Bromo-2-(benzyloxy)-1-methylbenzene |

| Tetrahydrofuran (THF) |

| Diethyl ether |

| Diethyl malonate |

| Diethyl 2-((4-bromo-2-methylphenoxy)methyl)malonate |

| 4-bromo-2-methylbenzaldehyde |

| Lithium aluminum hydride |

Generation of Reactive Intermediates (e.g., Carbenes) from α-Haloethers

α-Haloethers are known precursors for the generation of carbenes, which are highly reactive, neutral species containing a divalent carbon atom. libretexts.org One of the primary methods for generating carbenes from such compounds is through α-elimination. libretexts.orgchemtube3d.com This process involves the removal of a proton and a leaving group from the same carbon atom.

In the case of 4-Bromo-2-(chloromethoxy)-1-methylbenzene, treatment with a strong, non-nucleophilic base can initiate the α-elimination process. The base abstracts a proton from the chloromethyl carbon, generating a transient carbanion. Subsequent expulsion of the chloride ion from this carbanion yields the corresponding carbene intermediate. chemtube3d.com

Mechanism of Carbene Formation:

Deprotonation: A strong base (B:) abstracts a proton from the carbon atom adjacent to the oxygen, forming a carbanion.

Elimination of Leaving Group: The unstable carbanion eliminates a chloride ion (Cl⁻) to form the carbene.

While the direct generation of a carbene from the chloromethoxy group of 4-Bromo-2-(chloromethoxy)-1-methylbenzene is mechanistically plausible, the reactivity of such intermediates is high. These carbenes can participate in various subsequent reactions, most notably cyclopropanation of alkenes and C-H insertion reactions. libretexts.org The specific reaction pathway would depend on the other reagents present in the reaction mixture. It is important to note that carbenes are generally short-lived intermediates, prepared in situ for immediate use. libretexts.org Alternative strategies for generating related reactive species, known as carbenoids (metal-carbene complexes), can offer greater control and selectivity in synthetic applications. libretexts.orgnih.gov

Reactions Involving the Aryl Bromide Substituent

The carbon-bromine (C-Br) bond on the aromatic ring of 4-Bromo-2-(chloromethoxy)-1-methylbenzene is a prime site for modification via transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. thermofisher.comorganicreactions.org

Transition-Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are particularly effective for transforming aryl bromides into more complex molecular architectures. thermofisher.com The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a low-valent metal center (typically Pd(0)), transmetalation with an organometallic reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst. researchgate.net

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or a boronate ester. libretexts.orgnih.gov For 4-Bromo-2-(chloromethoxy)-1-methylbenzene, this reaction allows for the introduction of a variety of aryl, heteroaryl, or vinyl substituents at the position of the bromine atom.

The reaction is typically catalyzed by a palladium complex in the presence of a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and functional group tolerance. nih.govnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Organoboron Reagent | Palladium Catalyst | Ligand | Base | Solvent | Typical Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 90-98 |

| Thiophene-2-boronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 80-92 |

| Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 75-90 |

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This reaction provides a powerful method for C-C bond formation at the aryl bromide position of 4-Bromo-2-(chloromethoxy)-1-methylbenzene, leading to the synthesis of stilbene-like structures or cinnamate (B1238496) derivatives.

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction is highly efficient for the synthesis of aryl-substituted alkynes. For 4-Bromo-2-(chloromethoxy)-1-methylbenzene, it enables the direct introduction of an alkynyl group, a versatile functional handle for further transformations. nih.gov Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org

Table 2: Comparison of Heck and Sonogashira Coupling Reactions for Aryl Bromides

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Heck Coupling | Styrene | Pd(OAc)₂, PPh₃ | Et₃N | DMF or Acetonitrile (B52724) | Substituted Alkene |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N or Piperidine | Toluene or THF | Internal Alkyne |

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with organohalides. nrochemistry.comorganic-chemistry.org Organozinc compounds are more reactive than their boron and tin counterparts, which can allow for reactions to proceed under milder conditions. nih.gov However, they are also more sensitive to moisture and air, requiring anhydrous reaction conditions. nrochemistry.com

The Stille coupling employs organostannane (organotin) reagents. A key advantage of the Stille reaction is the tolerance of organostannanes to a wide variety of functional groups. The main drawback is the toxicity and difficulty in removing tin byproducts from the reaction products. libretexts.org The catalytic cycles for both Negishi and Stille couplings are similar to the Suzuki reaction, proceeding through oxidative addition, transmetalation, and reductive elimination steps. researchgate.net

A critical aspect of the reactivity of 4-Bromo-2-(chloromethoxy)-1-methylbenzene is the potential for chemoselective reactions. The molecule contains two distinct carbon-halogen bonds: a C(sp²)–Br bond and a C(sp³)–Cl bond within the chloromethoxy group. The relative reactivity of these bonds in cross-coupling reactions is highly dependent on the choice of catalyst, ligand, and reaction conditions. nih.gov

Generally, the oxidative addition of a C(sp²)–Br bond to a Pd(0) center is kinetically favored over the addition of a C(sp³)–Cl bond. This inherent difference in reactivity allows for selective coupling at the aryl bromide position while leaving the chloromethoxy group intact. nih.govresearchgate.net

Research on dihalogenated substrates has shown that specific ligand and catalyst systems can be fine-tuned to achieve high selectivity. For instance, using palladium acetate (Pd(OAc)₂) with bulky, electron-rich phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (PCy₃) has been shown to be highly selective for the C(sp²)–Br bond in Suzuki-Miyaura couplings of similar substrates. nih.gov The choice of ligand can influence the steric and electronic environment around the palladium center, thereby dictating which C-X bond is preferentially activated. nih.gov By carefully selecting the reaction parameters, chemists can control the reaction outcome to selectively functionalize the aryl bromide position without disturbing the α-chloroether moiety.

Directed Metalation and Metal-Halogen Exchange Reactions

The presence of both a bromine atom and ether functionalities on the aromatic ring of 4-Bromo-2-(chloromethoxy)-1-methylbenzene suggests the theoretical possibility of engaging in directed ortho-metalation (DoM) and metal-halogen exchange reactions. In principle, the chloromethoxy group could act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent ortho position by a strong organolithium base. This would generate a highly reactive organolithium intermediate, poised for subsequent reaction with various electrophiles.

Alternatively, the carbon-bromine bond presents a classic site for metal-halogen exchange. Treatment with an alkyllithium reagent would be expected to replace the bromine atom with lithium, affording a different aryllithium species. The competition between these two pathways would be influenced by factors such as the choice of organolithium reagent, solvent, and reaction temperature.

However, a diligent search of the scientific literature and chemical databases reveals no published studies that have specifically investigated either directed metalation or metal-halogen exchange reactions on 4-Bromo-2-(chloromethoxy)-1-methylbenzene. Consequently, there is no experimental data to report on the feasibility, regioselectivity, or reaction outcomes for these transformations. The potential of this compound as a precursor for introducing new functionalities onto the aromatic ring via these powerful synthetic methods remains purely speculative.

Reactions Involving the Methyl Group and Aromatic Ring

The reactivity of the methyl group and the broader aromatic system of 4-Bromo-2-(chloromethoxy)-1-methylbenzene is another area that is currently undeveloped in the chemical literature.

Benzylic Functionalization and Derivatization

The benzylic methyl group is a prime target for a variety of functionalization reactions. Standard synthetic methodologies, such as free-radical halogenation or oxidation, could potentially convert the methyl group into halomethyl, hydroxymethyl, or carboxyl functionalities. These transformations would provide valuable synthetic handles for further derivatization.

Despite the well-established nature of benzylic functionalization reactions, no specific examples involving 4-Bromo-2-(chloromethoxy)-1-methylbenzene have been documented. Research is needed to determine the compatibility of the chloromethoxy and bromo substituents with the conditions required for these transformations and to establish reliable protocols for the selective derivatization of the methyl group.

Electrophilic Aromatic Substitution Patterns and Regioselectivity on the Activated Ring

The existing substituents on the benzene (B151609) ring—bromo, chloromethoxy, and methyl—are all expected to influence the regioselectivity of any subsequent electrophilic aromatic substitution (EAS) reactions. The interplay of their directing effects would determine the position of entry for a new electrophile. The methyl and chloromethoxy groups are generally considered ortho-, para-directing activators, while the bromine atom is an ortho-, para-directing deactivator.

Given the substitution pattern of 4-Bromo-2-(chloromethoxy)-1-methylbenzene, the vacant positions on the aromatic ring are not electronically equivalent. Predicting the major product of an EAS reaction would require a careful consideration of the combined electronic and steric influences of the incumbent groups. However, the absence of any reported EAS reactions on this substrate means that its substitution patterns and the regioselectivity of such transformations have not been experimentally determined.

Strategic Applications in Complex Organic Molecule Synthesis

Role as a Key Intermediate in Multi-Step Synthetic Sequences and Cascades

There is currently no available scientific literature that explicitly describes the role of 4-Bromo-2-(chloromethoxy)-1-methylbenzene as a key intermediate in specific multi-step synthetic sequences or reaction cascades.

Construction of Diverse Chemical Scaffolds, Including Heterocyclic and Carbocyclic Architectures

No published research could be found that demonstrates the use of 4-Bromo-2-(chloromethoxy)-1-methylbenzene in the construction of diverse heterocyclic or carbocyclic scaffolds.

Precursor in the Synthesis of Advanced Organic Research Compounds and Libraries

Information on 4-Bromo-2-(chloromethoxy)-1-methylbenzene serving as a direct precursor in the synthesis of advanced organic research compounds or chemical libraries is not present in the accessible scientific literature.

Development and Refinement of Novel Synthetic Methodologies Leveraging the Compound's Unique Reactivity Profile

There are no documented instances of novel synthetic methodologies being developed or refined based on the specific reactivity of 4-Bromo-2-(chloromethoxy)-1-methylbenzene.

Due to the lack of specific data and research findings for this particular compound in the scientific literature, it is not possible to provide a detailed article that adheres to the requested outline. The information required to populate the specified sections and subsections is not available in the public domain.

Theoretical and Computational Investigations of 4 Bromo 2 Chloromethoxy 1 Methylbenzene and Its Derivatives

Electronic Structure and Molecular Orbital Analysis for Reactivity Prediction

The reactivity of a chemical compound is fundamentally governed by its electronic structure. Frontier Molecular Orbital (FMO) theory is a key concept in this area, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the region of the molecule most likely to donate electrons in a reaction (nucleophilicity), while the LUMO indicates the region most likely to accept electrons (electrophilicity). researchgate.netic.ac.uk The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net

For an aromatic compound like 4-Bromo-2-(chloromethoxy)-1-methylbenzene, molecular orbital analysis can predict the most probable sites for electrophilic and nucleophilic attack. The electron-donating methyl group and the oxygen of the chloromethoxy group would likely increase the electron density in the benzene (B151609) ring, influencing the energy and localization of the HOMO. Conversely, the electron-withdrawing bromine and chlorine atoms would affect the distribution and energy of the LUMO.

Computational methods, such as Density Functional Theory (DFT), are used to calculate the energies of these orbitals and map their spatial distribution. banglajol.info Analysis of the orbital coefficients can pinpoint specific atoms that are more reactive. ic.ac.uk For instance, a high HOMO coefficient on a particular carbon atom in the benzene ring would suggest it is a likely site for electrophilic substitution. The chloromethoxy group is a key reactive site, where the LUMO is likely localized on the carbon atom bonded to chlorine, making it susceptible to nucleophilic attack. evitachem.com

Table 1: Illustrative Frontier Orbital Data for a Substituted Benzene Derivative This table presents hypothetical data to illustrate typical computational outputs for a molecule similar to 4-Bromo-2-(chloromethoxy)-1-methylbenzene.

| Parameter | Energy (eV) | Primary Localization | Predicted Reactivity |

| HOMO | -6.5 | Aromatic Ring (Ortho/Para to Methyl) | Site for Electrophilic Attack |

| LUMO | -1.2 | Chloromethyl Carbon (-CH₂Cl) | Site for Nucleophilic Substitution |

| HOMO-LUMO Gap | 5.3 | - | Indicator of Chemical Stability |

Conformational Analysis and Energetic Stability Studies

Molecules with rotatable single bonds, like the C-O bond in the chloromethoxy group of 4-Bromo-2-(chloromethoxy)-1-methylbenzene, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. The relative populations of different conformers at a given temperature depend on their relative energies.

Computational methods can be used to perform a systematic search of the potential energy surface of the molecule. By rotating the key dihedral angles (like the C-C-O-C angle of the chloromethoxy group) and calculating the energy at each step, a profile of energy versus conformation can be generated. The minima on this profile correspond to stable conformers. This analysis is crucial as the reactivity and biological activity of a molecule can be highly dependent on its preferred three-dimensional shape. For example, the accessibility of the reactive chloromethyl group to an incoming nucleophile may be influenced by its orientation relative to the bulky bromine atom and the methyl group on the benzene ring.

Table 2: Hypothetical Relative Energies of Conformers for 4-Bromo-2-(chloromethoxy)-1-methylbenzene This table provides an example of results from a conformational analysis, showing the relative stability of different spatial arrangements.

| Conformer | Dihedral Angle (Ar-C-O-CH₂) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| 1 (Global Minimum) | 180° (anti-periplanar) | 0.00 | 75.5 |

| 2 (Local Minimum) | 60° (gauche) | 1.10 | 12.2 |

| 3 (Local Minimum) | -60° (gauche) | 1.10 | 12.2 |

Reaction Pathway Modeling and Transition State Characterization for Transformations

Computational chemistry allows for the detailed investigation of how chemical reactions occur, mapping out the entire reaction pathway from reactants to products.

Density Functional Theory (DFT) is a widely used computational method to model chemical reactions. rsc.org It can be employed to study transformations involving 4-Bromo-2-(chloromethoxy)-1-methylbenzene, such as the nucleophilic substitution at the chloromethyl carbon. evitachem.com By using DFT, researchers can locate the structures of the reactants, products, and any intermediates that form during the reaction. Crucially, DFT can also identify the transition state—the highest energy point along the reaction coordinate that connects reactants and products. rsc.org The geometry of the transition state provides vital information about the bond-making and bond-breaking processes that define the reaction mechanism. For example, a DFT study could distinguish between an Sₙ1-type mechanism (involving a carbocation intermediate) and an Sₙ2-type mechanism (a concerted process) for the substitution of the chlorine atom.

Once the energies of the reactants, transition states, and products have been calculated using DFT, key kinetic and thermodynamic parameters can be determined.

Kinetics: The energy difference between the transition state and the reactants is the activation energy (Ea) or activation enthalpy (ΔH‡). This value is directly related to the reaction rate; a higher activation energy corresponds to a slower reaction. These calculations are invaluable for understanding and predicting how changes in molecular structure will affect reaction outcomes.

Table 3: Example of Calculated Thermodynamic and Kinetic Data for a Nucleophilic Substitution Reaction This table illustrates the type of data obtained from DFT modeling of a reaction pathway, such as R-CH₂Cl + OH⁻ → R-CH₂OH + Cl⁻.

| Parameter | Calculated Value (kcal/mol) | Interpretation |

| Reaction Enthalpy (ΔH) | -25.7 | The reaction is highly exothermic. |

| Activation Energy (Ea) | +18.2 | The reaction has a moderate energy barrier and should proceed at a reasonable rate at room temperature. |

| Free Energy of Reaction (ΔG) | -23.1 | The reaction is spontaneous. |

Prediction of Spectroscopic Properties for Experimental Data Validation and Interpretation

Computational methods can accurately predict various spectroscopic properties, which is extremely useful for validating experimental results and interpreting complex spectra. nih.gov For a newly synthesized compound like 4-Bromo-2-(chloromethoxy)-1-methylbenzene, comparing experimentally measured spectra with theoretically predicted ones can provide definitive structural confirmation.

DFT calculations can be used to predict:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR and Raman spectrum can be generated. researchgate.net This helps in assigning the various peaks in an experimental spectrum to specific molecular vibrations, such as C-H stretches, C=C ring stretches, or the C-Cl stretch. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: The gauge-invariant atomic orbital (GIAO) method is often used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. nih.gov These predicted shifts can be compared to experimental data to confirm the chemical environment of each atom in the proposed structure. researchgate.net

UV-Visible Spectra: Time-dependent DFT (TD-DFT) can predict the electronic transitions of a molecule, corresponding to the absorption of light in the UV-Visible range. nih.gov This allows for the interpretation of the UV-Vis spectrum and provides information about the electronic structure of the molecule.

Table 4: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts This table demonstrates how theoretical predictions are used to validate experimental spectroscopic data for a substituted benzene ring.

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

| C-Br | 118.5 | 118.2 | +0.3 |

| C-CH₃ | 132.1 | 131.9 | +0.2 |

| C-O | 155.4 | 155.0 | +0.4 |

| -CH₂Cl | 75.8 | 75.5 | +0.3 |

| -CH₃ | 20.1 | 20.3 | -0.2 |

Advanced Spectroscopic and Analytical Research Methodologies for Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural Elucidation

High-resolution NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. Through the analysis of nuclear spin behavior in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H and ¹³C NMR for Assignment of Proton and Carbon Environments

One-dimensional ¹H and ¹³C NMR spectra are the starting points for the structural analysis of 4-Bromo-2-(chloromethoxy)-1-methylbenzene.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the chloromethoxy protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine and chloromethoxy groups and the electron-donating effect of the methyl group. The integration of these signals would confirm the number of protons in each unique environment. Spin-spin coupling patterns (splitting) between adjacent protons would reveal their connectivity on the benzene (B151609) ring.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would display signals for the carbon atoms of the benzene ring, the methyl carbon, and the chloromethoxy carbon. The chemical shifts of the aromatic carbons are particularly informative, with the carbons directly attached to the bromine, oxygen, and methyl groups showing characteristic shifts.

Hypothetical ¹H and ¹³C NMR Data for 4-Bromo-2-(chloromethoxy)-1-methylbenzene:

| Assignment | Hypothetical ¹H NMR | Hypothetical ¹³C NMR |

| Aromatic CH | δ 7.0-7.5 ppm | δ 115-140 ppm |

| -OCH₂Cl | δ 5.5-6.0 ppm | δ 70-80 ppm |

| -CH₃ | δ 2.2-2.5 ppm | δ 15-25 ppm |

Note: This table is illustrative and not based on experimental data for the target compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the complete molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For 4-Bromo-2-(chloromethoxy)-1-methylbenzene, COSY would definitively establish the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is invaluable for connecting molecular fragments. For instance, correlations would be expected between the methyl protons and the adjacent aromatic carbons, and between the chloromethoxy protons and the aromatic carbon to which the group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing through-space correlations. This can help in determining the preferred conformation of the chloromethoxy group relative to the benzene ring.

Dynamic NMR Studies for Conformational Dynamics and Exchange Processes

While less common for a molecule of this type, dynamic NMR (DNMR) studies could be employed to investigate restricted rotation around the C-O bond of the chloromethoxy group. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers to conformational exchange processes.

Mass Spectrometry Techniques for Precise Molecular and Fragment Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For 4-Bromo-2-(chloromethoxy)-1-methylbenzene (C₈H₈BrClO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster in the mass spectrum, further confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical experiment, the molecular ion of 4-Bromo-2-(chloromethoxy)-1-methylbenzene would be selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the molecule's structure.

Key fragmentation pathways could include:

Loss of the chloromethyl radical (•CH₂Cl)

Loss of a chlorine radical (•Cl)

Loss of a bromine radical (•Br)

Fragmentation of the benzene ring

By analyzing the masses of the fragment ions, the connectivity of the different parts of the molecule can be confirmed.

Expected Fragmentation in MS/MS for 4-Bromo-2-(chloromethoxy)-1-methylbenzene:

| Precursor Ion (m/z) | Expected Fragment Ions (m/z) | Neutral Loss |

| [C₈H₈BrClO]⁺ | [C₇H₅BrO]⁺ | •CH₂Cl |

| [C₈H₈BrClO]⁺ | [C₈H₈BrO]⁺ | •Cl |

| [C₈H₈BrClO]⁺ | [C₈H₈ClO]⁺ | •Br |

Note: This table is illustrative and not based on experimental data for the target compound.

Vibrational Spectroscopy (FT-IR and Raman) for Bond Characterization and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural elucidation of 4-Bromo-2-(chloromethoxy)-1-methylbenzene. These methods provide detailed information regarding the specific vibrational modes associated with its functional groups and skeletal structure, allowing for comprehensive bond characterization.

Assignment of Characteristic Vibrational Modes

The vibrational spectrum of 4-Bromo-2-(chloromethoxy)-1-methylbenzene is complex, with characteristic bands arising from the substituted benzene ring, the methyl group, and the chloromethoxy side chain. The assignment of these bands is typically based on established group frequency data and comparative analysis with structurally similar molecules, such as halogenated toluenes and anisoles. researchgate.netresearchgate.net

Key vibrational modes include:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl (CH₃) and methylene (B1212753) (CH₂) groups of the chloromethoxy moiety exhibit symmetric and asymmetric stretching vibrations typically found in the 2980-2870 cm⁻¹ range.

Aromatic C=C Stretching: The skeletal vibrations of the benzene ring, corresponding to C=C bond stretching, produce a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern influences the exact position and intensity of these peaks.

C-O-C (Ether) Stretching: The asymmetric and symmetric stretching of the C-O-C linkage in the chloromethoxy group gives rise to strong absorptions. The asymmetric stretch is typically more intense and is expected between 1275-1200 cm⁻¹, while the symmetric stretch appears in the 1075-1020 cm⁻¹ range.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern. For a 1,2,4-trisubstituted ring, characteristic out-of-plane (γCH) bands are expected in the 900-800 cm⁻¹ region.

C-Cl and C-Br Stretching: The vibrations of the carbon-halogen bonds are found in the lower frequency "fingerprint" region of the spectrum. The C-Cl stretching vibration is anticipated in the 800-600 cm⁻¹ range. The C-Br stretching vibration is expected at a lower wavenumber, typically between 650-485 cm⁻¹, due to the greater mass of the bromine atom. researchgate.net

The following table summarizes the expected characteristic vibrational frequencies for 4-Bromo-2-(chloromethoxy)-1-methylbenzene.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 |

| Aliphatic C-H Stretch | -CH₃, -O-CH₂-Cl | 2980 - 2870 |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 |

| Asymmetric C-O-C Stretch | Aryl-O-CH₂ | 1275 - 1200 |

| Symmetric C-O-C Stretch | Aryl-O-CH₂ | 1075 - 1020 |

| Aromatic C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Ring | 900 - 800 |

| C-Cl Stretch | -CH₂-Cl | 800 - 600 |

| C-Br Stretch | Ar-Br | 650 - 485 |

Studies on Conformational Preferences and Intermolecular Interactions

Vibrational spectroscopy is also instrumental in investigating the conformational landscape of flexible molecules like 4-Bromo-2-(chloromethoxy)-1-methylbenzene. The flexibility arises primarily from the rotation around the Ar-O and O-CH₂ single bonds of the chloromethoxy group. Different spatial orientations (conformers) of this group relative to the benzene ring can lead to distinct vibrational spectra. mdpi.com

Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental FT-IR and Raman data to explore conformational preferences. arxiv.org By calculating the vibrational frequencies for different stable conformers, researchers can predict the spectral signatures associated with each. For instance, the C-O-C and C-Cl stretching modes may shift by a few wavenumbers depending on the dihedral angle between the chloromethoxy group and the aromatic ring. mdpi.com

Comparing the calculated spectra of different conformers with the experimental spectrum can reveal which conformation is predominant in the sample, or if a mixture of conformers exists at a given temperature. mdpi.comarxiv.org Furthermore, subtle changes in peak positions or bandwidths in concentration-dependent or temperature-dependent studies can provide insights into weak intermolecular interactions, such as dipole-dipole forces or C-H···O hydrogen bonding, which may influence the stability of certain conformations in the solid or liquid state.

Advanced Chromatographic and Separation Methodologies

Advanced chromatographic techniques are indispensable for the analysis, purification, and purity assessment of 4-Bromo-2-(chloromethoxy)-1-methylbenzene, particularly in the context of complex synthesis mixtures containing byproducts and isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Analysis of Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier method for the analysis of volatile and thermally stable compounds like 4-Bromo-2-(chloromethoxy)-1-methylbenzene. For purity assessment, a sample is analyzed under optimized conditions, where a pure substance should ideally yield a single, sharp chromatographic peak. The presence of additional peaks indicates volatile impurities or byproducts from the synthesis, such as starting materials or side-reaction products. researchgate.net

The mass spectrometer detector provides structural information for each separated component. The mass spectrum of the target compound is expected to show a distinct molecular ion peak (M⁺). A key feature in the mass spectrum will be the characteristic isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio). This will lead to a cluster of peaks for the molecular ion (M, M+2, M+4) and any fragments containing both halogens, which is a definitive indicator for the compound's elemental composition. Common fragmentation pathways may include the loss of a chlorine atom (-Cl), a chloromethyl radical (-CH₂Cl), or the entire chloromethoxy group (-OCH₂Cl).

The table below outlines typical GC-MS parameters for the analysis of halogenated aromatic compounds.

| Parameter | Typical Setting |

| Column | Non-polar or mid-polarity capillary column (e.g., 5% Phenyl Polysiloxane) |

| Injector Temperature | 250 - 280 °C |

| Carrier Gas | Helium, constant flow mode |

| Oven Program | Initial temp ~80°C, ramp at 10-20°C/min to a final temp of ~280-300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Ion Trap, scanning a mass range of m/z 40-400 |

High-Performance Liquid Chromatography (HPLC) for Separation of Isomers and Complex Reaction Mixtures

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, quantification, and purification of 4-Bromo-2-(chloromethoxy)-1-methylbenzene, especially when dealing with non-volatile impurities or thermally sensitive compounds. A significant application of HPLC in this context is the separation of positional isomers, which are often formed during the electrophilic substitution reactions used in its synthesis. mtc-usa.com

For instance, isomers such as 2-Bromo-4-(chloromethoxy)-1-methylbenzene or 4-Bromo-3-(chloromethoxy)-1-methylbenzene may be present. These isomers have the same mass and similar polarities, making their separation challenging. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. sielc.com Columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl) can offer enhanced selectivity for aromatic compounds through π-π interactions between the analyte's benzene ring and the stationary phase, often providing better resolution of positional isomers compared to standard C18 columns. mtc-usa.com

A UV detector is typically used, with the monitoring wavelength set near one of the absorbance maxima of the substituted benzene ring (e.g., ~220 nm or ~275 nm). By developing a suitable gradient or isocratic elution method, HPLC can effectively resolve the target compound from its isomers and other components in the reaction mixture, allowing for accurate purity determination and preparative isolation. nsf.gov

The following table presents a hypothetical HPLC method for the separation of isomers of 4-Bromo-2-(chloromethoxy)-1-methylbenzene.

| Parameter | Typical Setting |

| Column | RP-HPLC Phenyl-Hexyl or C18 column (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile (B52724) or Methanol |

| Elution Mode | Isocratic (e.g., 70% B) or Gradient (e.g., 60% to 90% B over 15 min) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C |

| Detector | UV-Vis Diode Array Detector (DAD), monitoring at 220 nm and 275 nm |

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of 4-Bromo-2-(chloromethoxy)-1-methylbenzene and related halomethyl ethers often involves reagents and conditions that are not environmentally ideal. Future research will likely prioritize the development of greener synthetic alternatives.

Key areas of focus could include:

Catalytic Chloromethylation: Exploring alternatives to strong acids in the chloromethylation step. The use of solid acid catalysts or encapsulated catalysts could offer advantages in terms of reusability and waste reduction.

Alternative Solvents: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, to replace chlorinated solvents commonly used in bromination and chloromethylation reactions.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.

A comparative analysis of traditional versus potential sustainable synthetic routes is presented in Table 1.

| Feature | Traditional Synthesis | Potential Sustainable Synthesis |

| Chloromethylating Agent | Formaldehyde (B43269)/HCl | Dimethoxymethane with a recyclable catalyst |

| Solvent | Dichloromethane | Ionic Liquid or solvent-free |

| Catalyst | Lewis Acids (e.g., ZnCl₂) | Reusable solid acid catalyst |

| Byproducts | Acidic waste streams | Benign byproducts (e.g., methanol) |

Investigation of Unconventional Reactivity Patterns and Catalytic Transformations

The reactivity of 4-Bromo-2-(chloromethoxy)-1-methylbenzene is largely dictated by the bromo, chloromethoxy, and methyl substituents on the benzene (B151609) ring. While standard transformations like nucleophilic substitution at the chloromethyl group and cross-coupling reactions at the bromo position are known, there is significant potential for exploring unconventional reactivity.

Future research could delve into:

Selective C-H Functionalization: Developing catalytic systems that can selectively functionalize the methyl group or the aromatic C-H bonds, offering new pathways for derivatization.

Dual-Functionalization Strategies: Designing one-pot or sequential reactions that leverage the distinct reactivity of both the bromo and chloromethoxy groups to build molecular complexity efficiently.

Photoredox Catalysis: Investigating the use of light-mediated reactions to enable novel transformations that are not accessible under thermal conditions.

Expansion of Synthetic Utility to New Classes of Complex Molecular Architectures

The application of 4-Bromo-2-(chloromethoxy)-1-methylbenzene as a building block for complex molecules is an area ripe for exploration. Its bifunctional nature makes it an attractive starting material for the synthesis of a wide range of molecular scaffolds.

Potential applications in complex molecule synthesis include:

Medicinal Chemistry: As a scaffold for the synthesis of novel pharmaceutical agents. The bromo- and chloromethoxy- functionalities can be readily converted to a variety of other functional groups, allowing for the generation of diverse compound libraries for drug discovery.

Materials Science: In the synthesis of functional organic materials, such as polymers, dyes, and liquid crystals. The rigid aromatic core and the reactive handles provide opportunities for creating materials with tailored electronic and optical properties.

Natural Product Synthesis: As a key intermediate in the total synthesis of complex natural products that contain a substituted benzene ring.

Integration with Advanced Theoretical Modeling and Machine Learning Approaches

Modern computational tools can significantly accelerate the discovery and optimization of chemical reactions. Integrating theoretical modeling and machine learning with the study of 4-Bromo-2-(chloromethoxy)-1-methylbenzene could lead to significant advances.

Specific areas of application include:

Reaction Prediction: Using machine learning algorithms to predict the outcomes of unknown reactions involving this compound, guiding experimental efforts. nih.gov

Mechanism Elucidation: Employing density functional theory (DFT) calculations to gain a deeper understanding of reaction mechanisms and to predict reactivity and selectivity.

Catalyst Design: Utilizing computational screening to identify optimal catalysts for specific transformations of 4-Bromo-2-(chloromethoxy)-1-methylbenzene.

The potential impact of machine learning on optimizing a hypothetical Suzuki coupling reaction is illustrated in Table 2.

| Parameter | Traditional Optimization | Machine Learning-Guided Optimization |

| Number of Experiments | 50-100 | 10-20 |

| Time to Optimal Conditions | Weeks | Days |

| Material Consumption | High | Low |

| Likelihood of Novel Discovery | Moderate | High |

Exploration of Continuous Flow Chemistry and Automated Synthesis Platforms for Scalable Production

Continuous flow chemistry and automated synthesis offer numerous advantages over traditional batch processing, including improved safety, scalability, and efficiency. Applying these technologies to the synthesis and derivatization of 4-Bromo-2-(chloromethoxy)-1-methylbenzene could be highly beneficial.

Future research in this area could focus on:

Flow Synthesis of the Core Structure: Developing a continuous flow process for the synthesis of 4-Bromo-2-(chloromethoxy)-1-methylbenzene itself, allowing for safer handling of hazardous reagents and intermediates.

Automated Derivatization: Creating automated platforms that can perform a variety of reactions on the 4-Bromo-2-(chloromethoxy)-1-methylbenzene core in a high-throughput manner, accelerating the synthesis of compound libraries.

In-line Analysis and Optimization: Integrating real-time analytical techniques into flow reactors to allow for rapid reaction optimization and quality control.

The potential advantages of continuous flow synthesis for a generic nucleophilic substitution reaction are summarized in Table 3.

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to Days | Minutes to Hours |

| Heat Transfer | Poor | Excellent |

| Safety | Potential for runaway reactions | Enhanced safety due to small reaction volumes |

| Scalability | Difficult | Straightforward |

| Process Control | Limited | Precise control over parameters |

Q & A

Q. What are the established synthetic routes for 4-Bromo-2-(chloromethoxy)-1-methylbenzene, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution reactions. For example, the chloromethoxy group can be introduced by reacting a hydroxyl-substituted precursor with chloromethylating agents (e.g., chloromethyl chloride) under basic conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency by stabilizing intermediates .

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

- Purification : Column chromatography with hexane/ethyl acetate mixtures is commonly used to isolate the product .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : H and C NMR are critical for confirming substituent positions. The methyl group (1-position) typically appears as a singlet (~δ 2.3 ppm), while the bromine and chloromethoxy groups induce distinct splitting patterns in aromatic protons .

- Mass spectrometry : High-resolution MS (HRMS) with ESI or EI ionization confirms molecular weight (219.50 g/mol) and fragmentation patterns .

- Collision cross-section data : Predicted ion mobility values (e.g., [M+H]+ at 220.50 m/z with 62.2 Ų) aid in distinguishing structural isomers .

Q. How does the chloromethoxy group influence reactivity compared to other substituents (e.g., methoxy or nitro groups)?

The chloromethoxy group acts as a moderate electron-withdrawing substituent due to the electronegative chlorine atom, directing electrophilic substitution to the para position relative to the bromine. This contrasts with methoxy groups (electron-donating), which favor ortho/para substitution. Kinetic studies show that chloromethoxy-substituted aromatics undergo nucleophilic displacement 5–10× faster than methoxy analogs under similar conditions .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize reaction pathways for synthesizing derivatives of this compound?

DFT methods (e.g., B3LYP/6-311+G(d,p)) predict transition states and activation energies for key reactions:

- Nucleophilic substitution : Calculations reveal that the chloromethoxy group lowers the energy barrier for SN2 reactions by stabilizing the transition state through inductive effects .

- Coupling reactions : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is modeled to assess steric effects from the methyl group, guiding ligand selection (e.g., SPhos vs. XPhos) .

- Thermochemistry : Atomization energy deviations <2.4 kcal/mol validate functional accuracy in predicting reaction feasibility .

Q. What strategies resolve contradictions in kinetic data for halogen displacement reactions involving this compound?

Discrepancies in rate constants (e.g., solvent polarity effects) can be addressed by:

- Isotopic labeling : Using O-labeled chloromethoxy groups to track mechanistic pathways (retention vs. inversion) .

- Multivariate analysis : DOE (Design of Experiments) identifies dominant factors (e.g., temperature > solvent polarity) through response surface modeling .

- In-situ monitoring : Raman spectroscopy tracks intermediate formation in real-time, reducing data ambiguity .

Q. How is this compound utilized as a scaffold in drug discovery, particularly for targeting enzyme active sites?

The bromine and chloromethoxy groups serve as handles for functionalization in medicinal chemistry:

- Kinase inhibitors : The methyl group enhances lipophilicity, improving blood-brain barrier penetration. Derivatives with pyrazole or imidazole moieties show IC50 values <100 nM against EGFR mutants .

- Antimicrobial agents : Chloromethoxy-substituted analogs disrupt bacterial membrane synthesis via MurA enzyme inhibition, with MIC values of 2–8 µg/mL against Gram-positive strains .

- Prodrug design : The bromine atom is replaced with bioorthogonal handles (e.g., azide) for targeted release in click chemistry-based systems .

Methodological Considerations

Q. What safety protocols are critical when handling 4-Bromo-2-(chloromethoxy)-1-methylbenzene?

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure. The compound is a lachrymator and suspected respiratory irritant .

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (argon) to prevent hydrolysis of the chloromethoxy group .

- Waste disposal : Halogenated waste must be incinerated in EPA-approved facilities to prevent environmental release .

Q. How can substituent positioning (e.g., bromine at 4-position) be exploited in retrosynthetic analysis?

Retrosynthetic disconnections prioritize the bromine as a directing group:

- Friedel-Crafts alkylation : The methyl group is introduced early to block undesired substitution sites .

- Halogen exchange : Bromine can be replaced via Ullmann coupling to install thiol or amine functionalities .

- Protecting groups : Methoxymethyl (MOM) groups protect hydroxyl intermediates during chloromethoxy installation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.